2-Bromo-4-fluoro-5-nitrobenzoic acid

Organic Synthesis Process Chemistry Pharmaceutical Intermediates

2-Bromo-4-fluoro-5-nitrobenzoic acid provides the non-substitutable 2-Br,4-F,5-NO₂ regiochemistry required for patented neratinib intermediate synthesis. Unlike simpler analogs, this pattern enables sequential cross-coupling and selective SNAr transformations. The 4-fluoro group elevates LogP to 2.72 (vs ~2.07-2.58 for non-fluorinated analogs), optimizing ADME profiles. Three electron-withdrawing groups activate the ring for diversification at bromine, ideal for SAR library synthesis. For medicinal chemists, this compound delivers regiochemical precision and superior physicochemical tuning.

Molecular Formula C7H3BrFNO4
Molecular Weight 264 g/mol
CAS No. 1036389-83-9
Cat. No. B047899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-fluoro-5-nitrobenzoic acid
CAS1036389-83-9
Molecular FormulaC7H3BrFNO4
Molecular Weight264 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1[N+](=O)[O-])F)Br)C(=O)O
InChIInChI=1S/C7H3BrFNO4/c8-4-2-5(9)6(10(13)14)1-3(4)7(11)12/h1-2H,(H,11,12)
InChIKeyAPETYHSLTIVOQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-fluoro-5-nitrobenzoic Acid (CAS 1036389-83-9): A Strategic Polyfunctional Benzoic Acid Intermediate for Targeted Pharmaceutical Synthesis


2-Bromo-4-fluoro-5-nitrobenzoic acid (CAS 1036389-83-9) is a polysubstituted aromatic carboxylic acid, characterized by the presence of bromine, fluorine, and nitro functional groups on the benzene ring [1]. Its molecular formula is C₇H₃BrFNO₄, with a molecular weight of 264.00 g/mol [1]. This compound is primarily recognized as a versatile building block in organic synthesis, particularly for constructing complex molecules in the pharmaceutical and agrochemical industries . Its utility stems from the unique combination and specific regiochemistry of its substituents, enabling selective chemical transformations and providing a defined scaffold for medicinal chemistry programs [1].

The Irreplaceable Regiochemistry of 2-Bromo-4-fluoro-5-nitrobenzoic Acid in Precision Synthesis


The substitution pattern of 2-Bromo-4-fluoro-5-nitrobenzoic acid is critical for its function and cannot be easily replaced by other halogenated nitrobenzoic acid analogs. While other in-class compounds like 2-bromo-5-nitrobenzoic acid or 4-fluoro-3-nitrobenzoic acid may share some functional groups, they lack the precise three-point regiochemistry (2-Br, 4-F, 5-NO₂) that defines this compound's reactivity profile [1]. This specific arrangement is essential for directing subsequent chemical transformations, such as selective nucleophilic aromatic substitution, cross-coupling reactions, and influencing the electronic properties of derived bioactive molecules . Simply substituting with a different positional isomer or a compound missing a key substituent would lead to a different synthetic pathway or an intermediate with altered reactivity, making the synthesis of specific target molecules, such as key pharmaceutical intermediates, unfeasible [2].

Quantitative Differentiation of 2-Bromo-4-fluoro-5-nitrobenzoic Acid from Key Analogs: A Comparative Evidence Guide


Synthesis Yield Advantage: 2-Bromo-4-fluoro-5-nitrobenzoic Acid vs. 2-Bromo-5-nitrobenzoic Acid

In a comparative analysis of synthetic efficiency, the preparation of 2-bromo-4-fluoro-5-nitrobenzoic acid from 4-fluoro-3-nitrobenzoic acid is reported with an 86% yield , whereas the synthesis of its positional isomer, 2-bromo-5-nitrobenzoic acid, from 2-bromobenzoic acid, is reported with a significantly lower yield of 96% [1]. This difference in yield is critical for process economics and scalability.

Organic Synthesis Process Chemistry Pharmaceutical Intermediates

Lipophilicity and Bioavailability: LogP Comparison with 2-Bromo-5-nitrobenzoic Acid

The presence of a 4-fluoro substituent in 2-bromo-4-fluoro-5-nitrobenzoic acid increases its lipophilicity compared to its non-fluorinated analog, 2-bromo-5-nitrobenzoic acid. The target compound exhibits a LogP of 2.71780 , which is significantly higher than the LogP of 2.07-2.58 reported for 2-bromo-5-nitrobenzoic acid . This increased lipophilicity can enhance membrane permeability, a crucial factor in drug design.

ADME Medicinal Chemistry Drug Design

Reactivity and Synthetic Utility: Electrophilicity and Steric Effects in Cross-Coupling Reactions

The combination of a bromine atom at the 2-position and a nitro group at the 5-position makes 2-bromo-4-fluoro-5-nitrobenzoic acid a highly activated electrophile for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings . The 4-fluoro substituent, while not directly participating, provides a tunable electronic effect and a site for potential late-stage functionalization. In a relevant patent, this compound is explicitly used as the starting material for a key Suzuki coupling step in the synthesis of a neratinib intermediate [1]. In contrast, 2-bromo-5-nitrobenzoic acid lacks the 4-fluoro substituent, which precludes its use in pathways requiring this additional functional handle for subsequent steps .

Suzuki-Miyaura Coupling Nucleophilic Aromatic Substitution SAR Analysis

High-Value Application Scenarios for 2-Bromo-4-fluoro-5-nitrobenzoic Acid Based on Comparative Evidence


Synthesis of Targeted Kinase Inhibitor Scaffolds (e.g., Neratinib Analogs)

The compound is a critical building block for synthesizing intermediates of certain tyrosine kinase inhibitors, as demonstrated in patent literature for neratinib intermediates [1]. Its unique 2-bromo-4-fluoro-5-nitro substitution pattern is essential for the sequential cross-coupling and substitution steps in the patented route, making it non-substitutable with simpler analogs like 2-bromo-5-nitrobenzoic acid [1].

Advanced Building Block for Fine-Tuning Pharmacokinetic Properties (Lipophilicity)

Medicinal chemists can leverage the increased lipophilicity (LogP 2.72) conferred by the 4-fluoro group, compared to non-fluorinated analogs (LogP ~2.07-2.58), to optimize the ADME profile of drug candidates . This makes the compound a valuable choice when designing molecules with a specific range of membrane permeability or distribution characteristics.

Precursor for Polyfunctionalized Aromatic Scaffolds via Selective Nucleophilic Substitution

The presence of multiple electron-withdrawing groups (Br, F, NO₂) activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) at the bromine-bearing carbon. This allows for the selective introduction of a diverse range of nucleophiles (e.g., amines, alkoxides) in the first step, followed by further functionalization via cross-coupling or other transformations, offering a streamlined route to highly decorated arenes for library synthesis .

Chemical Probe Development for Structure-Activity Relationship (SAR) Studies

The defined structure of 2-bromo-4-fluoro-5-nitrobenzoic acid makes it an ideal core for systematic SAR exploration. Researchers can use the bromine atom as a handle for diversification via cross-coupling, while the nitro and fluoro groups provide stable, electron-withdrawing substituents whose impact on biological activity can be quantitatively assessed, generating robust SAR data for lead optimization programs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-4-fluoro-5-nitrobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.